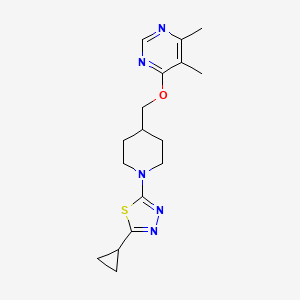![molecular formula C17H20N6 B2883807 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380099-07-8](/img/structure/B2883807.png)
6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as EPPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPCP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用机制
The mechanism of action of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is not fully understood, but it is believed to act on various targets in the body, including ion channels and receptors. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium channels. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects:
6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the modulation of receptor activity, and the inhibition of enzyme activity. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments include its high potency, selectivity, and stability. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is also readily available and can be synthesized using various methods. The limitations of using 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, including the further elucidation of its mechanism of action, the development of more potent and selective analogs, and the investigation of its potential as a therapeutic agent for various diseases. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile may also have potential as a tool for studying the function of various proteins, including ion channels and receptors. Further research is needed to fully understand the potential applications of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in various fields.
合成方法
6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been synthesized using various methods, including the reaction of 6-chloronicotinonitrile with 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a high temperature. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and HPLC.
科学研究应用
6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has also been studied for its potential as a tool for studying the function of various proteins, including ion channels and receptors.
属性
IUPAC Name |
6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-13(2)20-12-21-17(15)23-8-6-22(7-9-23)16-5-4-14(10-18)11-19-16/h4-5,11-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOKMNBUPQUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2883729.png)


![[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2883734.png)


![Ethyl 4-amino-2-[[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]oxymethyl]-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2883737.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2883738.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2883740.png)



![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)